6-[(Tert-butylamino)methyl]piperidin-2-one
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Overview
Description
6-[(Tert-butylamino)methyl]piperidin-2-one is a compound belonging to the piperidine family, which is a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and natural alkaloids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(Tert-butylamino)methyl]piperidin-2-one can be achieved through several methods. One common approach involves the alkylation of piperidin-2-one with tert-butylamine under controlled conditions. The reaction typically requires a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar alkylation reactions. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions
6-[(Tert-butylamino)methyl]piperidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The tert-butylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, alcohols, and substituted piperidinones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
6-[(Tert-butylamino)methyl]piperidin-2-one has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex piperidine derivatives.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It is explored for its potential therapeutic properties, including its role in drug development for various diseases.
Industry: The compound is used in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-[(Tert-butylamino)methyl]piperidin-2-one involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or receptor ligand, modulating biological pathways and exerting its effects through these interactions .
Comparison with Similar Compounds
Similar Compounds
N-[(1-(2-(tert-Butylamino)-2-oxoethyl)piperidin-4-yl)methyl]-3-chloro-5-fluorobenzamide: This compound shares structural similarities but has different functional groups and applications.
tert-Butyl N-methyl-N-[(3R)-piperidin-3-yl]carbamate: Another similar compound with distinct pharmacological properties.
Uniqueness
6-[(Tert-butylamino)methyl]piperidin-2-one is unique due to its specific tert-butylamino group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .
Properties
Molecular Formula |
C10H20N2O |
---|---|
Molecular Weight |
184.28 g/mol |
IUPAC Name |
6-[(tert-butylamino)methyl]piperidin-2-one |
InChI |
InChI=1S/C10H20N2O/c1-10(2,3)11-7-8-5-4-6-9(13)12-8/h8,11H,4-7H2,1-3H3,(H,12,13) |
InChI Key |
ARDLRCFQTPUERY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NCC1CCCC(=O)N1 |
Origin of Product |
United States |
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